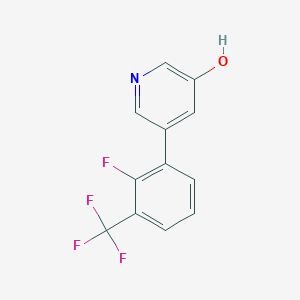
5-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-trifluoromethylphenyl)-3-hydroxypyridine, abbreviated as 5F3H, is an organic compound with a molecular formula of C10H8F3NO. It is a white crystalline solid that is soluble in polar organic solvents and insoluble in water. 5F3H has been studied extensively in the scientific research community due to its potential applications in a variety of fields.
Wissenschaftliche Forschungsanwendungen
5F3H has been studied extensively in the scientific research community due to its potential applications in a variety of fields. In particular, 5F3H has been used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of the enzyme dihydroorotate dehydrogenase, which is involved in the regulation of cell proliferation. Additionally, 5F3H has been used as a starting material for the synthesis of anti-tumor agents, such as the agent 5-fluoro-3-trifluoromethyl-3-hydroxypyridine-2-carboxamide. Furthermore, 5F3H has been used as a starting material for the synthesis of various inhibitors of enzymes involved in the regulation of neurotransmitter release, such as the inhibitor 5-(4-fluoro-3-trifluoromethylphenyl)-3-hydroxy-4-methylpyridine.
Wirkmechanismus
The mechanism of action of 5F3H is not fully understood, but it is believed to be related to its ability to interact with certain enzymes and other proteins. Specifically, it is believed that 5F3H is able to interact with certain enzymes, such as dihydroorotate dehydrogenase, to inhibit their activity. Additionally, 5F3H is believed to interact with certain proteins, such as certain neurotransmitter receptors, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5F3H are not fully understood, but it is believed to have several potential effects. Specifically, it is believed that 5F3H may have anti-tumor, anti-inflammatory, and neuroprotective effects. Additionally, it is believed that 5F3H may have the potential to modulate the activity of certain neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5F3H in laboratory experiments has several advantages and limitations. One of the main advantages of using 5F3H in laboratory experiments is that it is relatively easy to synthesize and is commercially available. Additionally, 5F3H is relatively stable, making it suitable for use in laboratory experiments. However, one of the main limitations of using 5F3H in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain contexts.
Zukünftige Richtungen
There are several potential future directions for the use of 5F3H in scientific research. One potential future direction is to explore its potential as an inhibitor of enzymes involved in the regulation of cell proliferation and other biological processes. Additionally, 5F3H could be explored as a potential modulator of neurotransmitter release, as it is believed to interact with certain neurotransmitter receptors. Furthermore, 5F3H could be explored as a potential therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative diseases. Finally, 5F3H could be explored as a potential starting material for the synthesis of various biologically active compounds.
Synthesemethoden
5F3H can be synthesized from 4-fluoro-3-trifluoromethylbenzaldehyde and 3-hydroxypyridine in two steps. In the first step, the 4-fluoro-3-trifluoromethylbenzaldehyde is reacted with 3-hydroxypyridine in an acidic medium to form the intermediate product 4-fluoro-3-trifluoromethyl-5-hydroxy-3-pyridinol. In the second step, this intermediate product is then oxidized with an oxidizing agent such as chromium(VI) oxide to form 5F3H.
Eigenschaften
IUPAC Name |
5-[4-fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-2-1-7(4-10(11)12(14,15)16)8-3-9(18)6-17-5-8/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDLMSSLQJSZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683157 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
CAS RN |
1261974-69-9 |
Source


|
| Record name | 5-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














